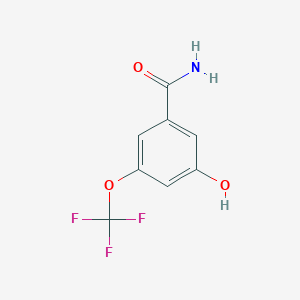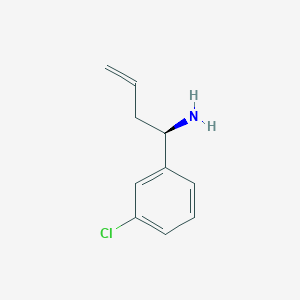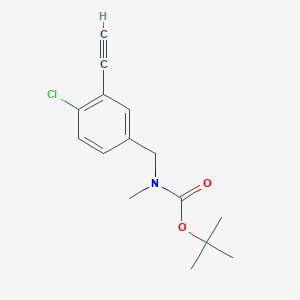
3-Hydroxy-5-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-(trifluoromethoxy)benzamide is a chemical compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield trifluoromethoxybenzaldehyde .
Applications De Recherche Scientifique
3-Hydroxy-5-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism by which 3-Hydroxy-5-(trifluoromethoxy)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-5-(trifluoromethyl)benzonitrile
- 3-Hydroxy-5-(trifluoromethoxy)benzonitrile
- 3-(Trifluoromethoxy)benzamidoxime
Comparison: Compared to similar compounds, 3-Hydroxy-5-(trifluoromethoxy)benzamide is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C8H6F3NO3 |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
3-hydroxy-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-4(7(12)14)1-5(13)3-6/h1-3,13H,(H2,12,14) |
Clé InChI |
LFZURYQGPVZYBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)OC(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)



